Cas no 19506-17-3 (5-Methoxyquinoxaline)
5-Methoxyquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline, 5-methoxy-
- 5-Methoxyquinoxaline
- 5-Methoxy-chinoxalin
- 5-methoxy-quinoxaline
- Quinoxaline,5-methoxy
- 19506-17-3
- AKOS006330309
- SCHEMBL622763
- DTXSID30531074
- ZPWMPGZCEXPDAS-UHFFFAOYSA-N
-
- Inchi: 1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3
- InChI Key: ZPWMPGZCEXPDAS-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C1=NC=CN=2
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01000
- LogP: 1.63840
5-Methoxyquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxyquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039566-5g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 5g |
$656.60 | 2023-09-02 | |
| Alichem | A449039566-10g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 10g |
$1072.00 | 2023-09-02 | |
| Alichem | A449039566-25g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 25g |
$1913.52 | 2023-09-02 | |
| Chemenu | CM222436-5g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 5g |
$468 | 2021-08-04 | |
| Chemenu | CM222436-10g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 10g |
$748 | 2021-08-04 | |
| Chemenu | CM222436-25g |
5-Methoxyquinoxaline |
19506-17-3 | 95% | 25g |
$1309 | 2021-08-04 | |
| TRC | M337493-100mg |
5-Methoxyquinoxaline |
19506-17-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337493-500mg |
5-Methoxyquinoxaline |
19506-17-3 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M337493-1g |
5-Methoxyquinoxaline |
19506-17-3 | 1g |
$ 365.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63920-250mg |
5-Methoxyquinoxaline |
19506-17-3 | 250mg |
¥912.0 | 2021-09-08 |
5-Methoxyquinoxaline Related Literature
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1. 13C nuclear magnetic resonance spectra of quinoxaline derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1982 357
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2. The thermolysis of polyazapentadienes. Part 2. Formation of quinoxalines from 5-aryl-1-phenyl-1,2,5-triazapentadienesHamish McNab J. Chem. Soc. Perkin Trans. 1 1982 1941
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3. 972. Analogues of 8-hydroxyquinoline having additional cyclic nitrogen atoms. Part I. PreparativeAdrien Albert,Alexander Hampton J. Chem. Soc. 1952 4985
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E. S. Lane Analyst 1955 80 675
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5. The thermolysis of polyazapentadienes. Part 4. Formation of indoles and quinoxalines from 5-(2,6-disubstituted phenyl)-1,2,5-triazapentadienes and related compoundsHamish McNab J. Chem. Soc. Perkin Trans. 1 1984 377
Additional information on 5-Methoxyquinoxaline
Quinoxaline, 5-Methoxy-: A Comprehensive Overview
The compound with CAS No. 19506-17-3, commonly referred to as 5-methoxyquinoxaline, is an organic heterocyclic compound that has garnered significant attention in various fields of research and industry. This compound belongs to the quinoxaline family, which is a bicyclic aromatic system with two nitrogen atoms in the ring structure. The presence of a methoxy group at the 5-position introduces unique chemical properties and functional groups that make 5-methoxyquinoxaline a versatile molecule with potential applications in drug design, materials science, and environmental chemistry.
Recent studies have highlighted the antioxidant properties of 5-methoxyquinoxaline, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have explored its ability to scavenge free radicals and protect cellular components from oxidative damage. These findings underscore the potential of 5-methoxyquinoxaline as a therapeutic agent in conditions such as neurodegenerative disorders and cardiovascular diseases.
In the realm of materials science, 5-methoxyquinoxaline has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the nitrogen atoms in the quinoxaline core has led to the development of novel materials with potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have demonstrated enhanced stability and selectivity of MOFs incorporating 5-methoxyquinoxaline, paving the way for future industrial applications.
The synthesis of 5-methoxyquinoxaline typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent research has focused on optimizing these synthesis pathways to improve yield and reduce production costs. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product purity. Such innovations are critical for scaling up production to meet growing demand across various industries.
Another area of active research is the evaluation of 5-methoxyquinoxaline as a precursor for advanced functional materials. Its ability to form stable complexes with transition metals has been leveraged in the development of electrocatalysts for energy storage systems such as batteries and fuel cells. Recent studies have demonstrated improved electrochemical performance when 5-methoxyquinoxaline-based materials are used as cathode or anode components, highlighting their potential for sustainable energy solutions.
In addition to its chemical applications, 5-methoxyquinoxaline has shown promise in environmental chemistry as a sorbent for heavy metal ions. Its high affinity for metal ions such as lead and mercury makes it a viable option for water purification systems. Recent breakthroughs have involved modifying 5-methoxyquinoxaline with hydrophilic groups to enhance its sorption capacity under varying pH conditions, making it suitable for diverse environmental remediation scenarios.
Despite its numerous advantages, the widespread adoption of 5-methoxyquinoxaline is contingent upon addressing certain challenges. These include optimizing its stability under harsh operating conditions and ensuring cost-effective large-scale production. Ongoing research is focused on overcoming these limitations through innovative synthesis methods and material engineering techniques.
In conclusion, 5-methoxyquinoxaline (CAS No. 19506-17-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future technological innovations. As research continues to unfold, the potential of this compound to contribute to fields ranging from medicine to environmental science remains immense.
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